Neuropeptide FF

Pain Modulation Receptor Pharmacology Binding Affinity

Researchers establishing NPFF receptor pharmacology assays require a validated reference ligand with defined binding parameters to avoid confounding results from receptor subtype bias or peptide degradation. Neuropeptide FF (CAS 99566-27-5) is the prototypical non-selective NPFF1/NPFF2 agonist (Ki=2.82 nM and 0.21 nM). • Essential calibrant for radioligand binding assays and recombinant NPFF cell line validation • Native NPFFA sequence-distinct receptor selectivity vs. NPFFB-derived peptides (NPVF) • Suitable for spinal NPFF2-mediated analgesia models and acute ex vivo cardiovascular studies

Molecular Formula C54H76N14O10
Molecular Weight 1081.3 g/mol
CAS No. 99566-27-5
Cat. No. B549778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide FF
CAS99566-27-5
SynonymsF-8-F-amide
F-8-F-NH2
F8Famide
FF8 (morphine modulating peptide)
FLFQPQRF-NH2
FMRFamide-like octapeptide
morphine modulating neuropeptide
neuropeptide FF
NPFF
octapeptide F8FA
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2
phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide
Molecular FormulaC54H76N14O10
Molecular Weight1081.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36?,37-,38-,39-,40?,41-,42-,43-/m0/s1
InChIKeyHWYCFZUSOBOBIN-FPAYTFQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide FF: NPFF Receptor Research Tool


Neuropeptide FF (NPFF; CAS 99566-27-5) is an endogenous octapeptide of the RF-amide family, with the primary amino acid sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ . It functions as an endogenous modulator of opioid systems and acts as a non-selective agonist at the two cognate Gαi/o-protein-coupled receptors, NPFF1 (GPR147) and NPFF2 (GPR74) [1]. This compound is the prototypical ligand for the NPFF neurotransmitter system, making it an essential tool for investigating the fundamental physiology of this system. For researchers, sourcing high-purity NPFF peptide is the first step in establishing a robust, reproducible assay for studying NPFF-mediated signaling, pain modulation, cardiovascular control, and neuroendocrine regulation [2].

Receptor Target Non-selective NPFF1/NPFF2 agonist
Ligand Identity Prototypical RF-amide neuropeptide
Assay Standard Baseline control for NPFF receptor profiling
Research Models Pain modulation, opioid tolerance, cardiovascular/neuroendocrine studies

Why Generic Substitution Fails: Binding & Stability


Direct substitution of NPFF with other related RF-amide peptides or precursor-derived fragments is not scientifically valid due to quantifiable differences in receptor affinity, selectivity, and inherent peptide stability. Peptides from the NPFFA precursor (NPFF, NPAF, NPSF) exhibit a distinct receptor binding profile compared to those from the NPFFB precursor (NPVF), with the former preferring NPFF2 and the latter showing bias toward NPFF1 [1]. Furthermore, the native NPFF peptide is rapidly degraded enzymatically in tissue, with its half-life differing significantly from more stable analogs or precursor forms like SQA-NPFF [2]. Using an alternative ligand without accounting for these variables can lead to confounding results in functional assays, misinterpretation of signaling pathways, and irreproducible data in in vivo models. The evidence below quantifies these critical differentiations.

Receptor Bias Mismatch

NPFFA-derived peptides (NPFF, NPAF) preferentially engage NPFF2, whereas NPFFB-derived peptides (NPVF) favor NPFF1. Substituting across precursor families shifts signaling profiles and may confound pain and opioid modulation readouts.

Stability Profile Divergence

Native NPFF undergoes rapid enzymatic degradation in brain tissue, with a half-life significantly shorter than stabilized analogs such as SQA-NPFF. Using NPFF for prolonged in vivo exposure may introduce degradation-related variability.

Dual-Receptor Engagement Limits Interpretability

Non-selective NPFF1/NPFF2 activation produces mixed pro- and anti-nociceptive outcomes that do not reproduce the effects of subtype-selective tools. Global NPFF administration yields a composite phenotype requiring careful receptor-level deconvolution.

NPFF Quantitative Evidence for Product Selection


Subnanomolar NPFF2 Binding Affinity

Neuropeptide FF is a potent agonist at both NPFF receptors but exhibits a pronounced selectivity for the NPFF2 subtype. Its binding affinity (Ki) at NPFF2 is 0.21 nM, which is more than an order of magnitude stronger than its affinity at NPFF1 (Ki = 2.82 nM) . This 13.4-fold selectivity for NPFF2 is a key differentiator from other RF-amide peptides. For instance, the NPFFB precursor-derived peptide VPNLPQRF-NH2 (NPVF) shows an inverse selectivity, with a Ki of 0.6 nM for NPFF1 and 17.4 nM for NPFF2, a 29-fold preference for NPFF1 [1].

NPFF2 Binding Affinity
Reported
Ki NPFF2 = 0.21 nM, NPFF1 = 2.82 nM
13.4-fold NPFF2-selective
Supports NPFF2-mediated signaling pathway interpretation
Human recombinant CHO cell radioligand displacement; comparator NPVF shows inverse 29-fold NPFF1 selectivity
Pain Modulation Receptor Pharmacology Binding Affinity

NPVF Peptide Blocks Morphine Analgesia In Vivo

While NPFF is the prototypical ligand, a specific NPVF-derived peptide has been shown to block morphine-induced analgesia more potently than NPFF in vivo. Following intracerebroventricular (i.c.v.) administration, an NPVF-derived peptide exhibited greater efficacy in reversing morphine's effects in both acute and inflammatory pain models [1]. This functional difference underscores that NPFF is not the most potent blocker in this specific behavioral paradigm and that choosing the correct peptide tool is critical for interpreting physiological outcomes.

In Vivo Morphine Blockade
Head-to-head
NPVF-derived peptide > NPFF in blocking morphine analgesia (i.c.v. rat acute and inflammatory pain models)
Guides selection of probe potency for anti-opioid research paradigms
Qualitative ranking from direct comparison; exact sequence not specified
Opioid Research In Vivo Pharmacology Analgesia

Enhanced Metabolic Stability of SQA-NPFF in Brain

Native NPFF (FLFQPQRF-NH2) is subject to rapid enzymatic degradation in brain tissue. In ex vivo mouse brain slice assays, the half-disappearance time of the precursor peptide SQA-NPFF was found to be 2-fold greater than that of NPFF itself [1]. This indicates that SQA-NPFF possesses significantly enhanced metabolic stability. The primary degradation product of NPFF was identified as the inactive metabolite Gln-Arg-Phe-NH2 [1].

Metabolic Stability in Brain
Head-to-head
SQA-NPFF half-life 2-fold longer than native NPFF
Informs stability requirements for prolonged exposure protocols
Mouse brain slice degradation assay; NPFF degrades to inactive QRF-NH₂
Peptide Stability Neurochemistry Metabolism

Opposing Nociception Modulation by NPFF Receptors

The physiological effects of NPFF are not solely dependent on affinity but are a consequence of the functional roles of its two receptors, which have opposing effects on pain. Using selective pharmacological tools, it has been demonstrated that selective activation of the NPFF2 receptor (the primary target of NPFF) ameliorates inflammatory and neuropathic pain. In contrast, non-selective activation of both NPFF1 and NPFF2 (as achieved with NPFF) potentiates allodynia in neuropathic models [1]. This effect was reversed by an NPFF1 antagonist, confirming the pronociceptive role of the NPFF1 receptor [1].

Opposing Nociception Modulation
Class-level
NPFF (non-selective): potentiates allodynia; selective NPFF2 agonist: reduces pain behavior
Dual-receptor activation yields mixed pro- and anti-nociceptive effects; complicates phenotype interpretation
Rat neuropathic (SNL) and inflammatory pain models; NPFF1 antagonist reversed allodynia potentiation
Pain In Vivo Pharmacology Receptor Function

Research Applications for Neuropeptide FF


NPFF System Pharmacological Profiling

NPFF is the ideal standard for establishing baseline activity in any new NPFF receptor assay. Its well-characterized binding affinities (Ki NPFF1 = 2.82 nM, NPFF2 = 0.21 nM) and non-selective agonist profile [1] make it the essential reference compound for validating recombinant NPFF1 and NPFF2 cell lines, developing and calibrating radioligand binding assays, and screening for novel agonists or antagonists. Any deviation from this established profile indicates a problem with the assay system.

Opioid Tolerance and Anti-Opioid Mechanisms

For research aimed at understanding the endogenous mechanisms that counteract opioid effects, NPFF is a critical tool. The evidence that NPVF-derived peptides are more potent [2] underscores that the native NPFF peptide is the correct starting point for mapping the physiological role of the NPFFA precursor system, as opposed to the more potent but distinct NPVF/NPFFB system. Studies using NPFF can dissect its contribution to complex behaviors like morphine tolerance and abstinence syndrome.

NPFF2-Mediated Spinal Antinociception

Given the selective, high-affinity binding of NPFF to NPFF2 receptors (Ki = 0.21 nM) and the exclusive expression of NPFF2 in the spinal cord [3], NPFF is the appropriate tool for studying NPFF2-mediated spinal analgesia. While its dual agonism complicates supraspinal studies, intrathecal (i.t.) administration of NPFF in animal models can be used to investigate the analgesic and opioid-augmenting effects specifically mediated by spinal NPFF2 receptors.

Central Cardiovascular & Neuroendocrine Regulation

The NPFF system plays a well-documented role in regulating blood pressure and heart rate [4][5]. For acute, ex vivo studies (e.g., on hypothalamic slice preparations) or for short-term in vivo cardiovascular monitoring following central administration, the native peptide is suitable. Its rapid degradation profile [6] is less of a confound in these acute experimental settings, making it a cost-effective and physiologically relevant ligand for studying the immediate effects of NPFF on the autonomic nervous system.

Application
Selection Property
Validation Focus
NPFF Receptor Assay Validation
Non-selective agonist with well-characterized binding profile
Reference standard for radioligand binding calibration and recombinant cell-line verification
Opioid Tolerance Research
NPFFA precursor-specific activity distinct from NPVF/NPFFB system
Mapping endogenous anti-opioid contributions of NPFFA-derived peptides
Spinal NPFF2-Mediated Analgesia Studies
Preferential NPFF2 binding
Intrathecal models for spinal antinociception and opioid-augmenting effect investigation
Cardiovascular/Neuroendocrine Regulation
Rapid degradation fits acute experimental designs
Immediate central administration response monitoring in hypothalamic and autonomic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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